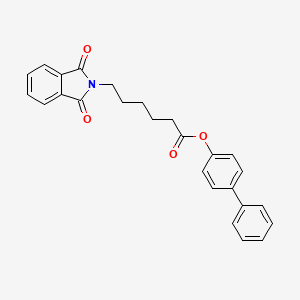![molecular formula C13H17Cl3N4O3S2 B12006781 N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12006781.png)
N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE is a complex organic compound that features a combination of trichloroethyl, sulfamoylphenyl, and thioureido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the thioureido group: This can be achieved by reacting an appropriate isothiocyanate with an amine.
Introduction of the sulfamoylphenyl group: This step might involve sulfonation reactions followed by coupling with the thioureido intermediate.
Attachment of the trichloroethyl group: This could be done through nucleophilic substitution reactions.
Final assembly: The butyramide moiety is introduced, possibly through amidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioureido group.
Reduction: Reduction reactions might target the trichloroethyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and the trichloroethyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Medically, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it might find applications in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloroethyl)-thiourea
- N-(4-Sulfamoylphenyl)-thiourea
- Butyramide derivatives
Uniqueness
What sets N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE apart is the combination of its functional groups, which might confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H17Cl3N4O3S2 |
|---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C13H17Cl3N4O3S2/c1-2-3-10(21)19-11(13(14,15)16)20-12(24)18-8-4-6-9(7-5-8)25(17,22)23/h4-7,11H,2-3H2,1H3,(H,19,21)(H2,17,22,23)(H2,18,20,24) |
InChI Key |
LAEKGZQVJNQEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


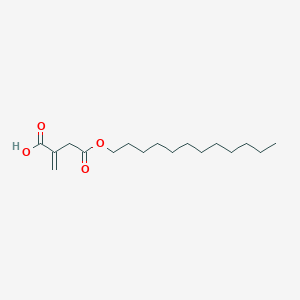
![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)

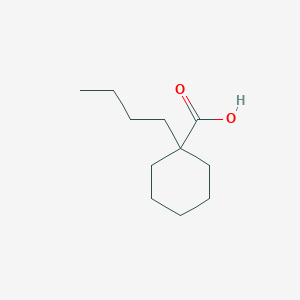

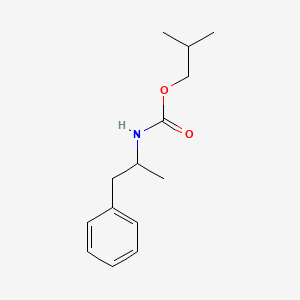
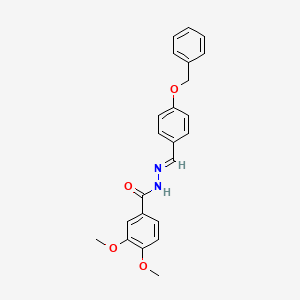
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12006747.png)
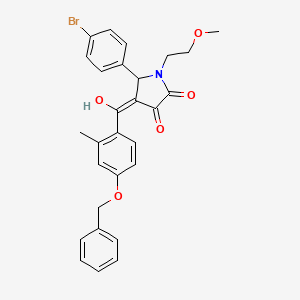

![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)

![N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B12006787.png)
